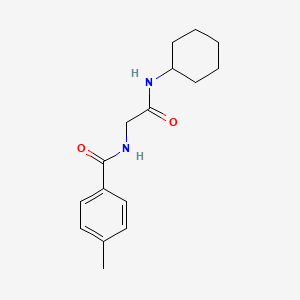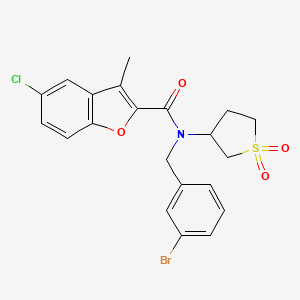![molecular formula C24H26ClN5O B12140390 2-amino-1-(4-chlorobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12140390.png)
2-amino-1-(4-chlorobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(4-chlorobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system containing both pyrrole and quinoxaline rings. The presence of various functional groups, such as the amino group, chlorobenzyl group, and hexyl chain, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-chlorobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors, such as 2-nitroaniline and 1,2-diketones, under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Hexyl Chain: The hexyl chain can be attached through an amide bond formation reaction using hexylamine and a coupling reagent like EDCI or DCC.
Final Amination: The amino group can be introduced through a reduction reaction, such as catalytic hydrogenation or using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-chlorobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Amines, thiols, bases like sodium hydroxide
Coupling: Palladium catalysts, boronic acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chlorobenzyl group can yield various substituted benzyl derivatives.
Scientific Research Applications
2-amino-1-(4-chlorobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: The compound can be used to design and synthesize new chemical probes and bioactive molecules for studying cellular functions and disease mechanisms.
Material Science: Its unique chemical properties make it suitable for the development of new materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-chlorobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: The compound can bind to specific receptors on the cell surface or within the cell, modulating their activity and downstream signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting DNA replication and transcription processes.
Apoptosis Induction: The compound can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-fluorobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(4-methylbenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-1-(4-bromobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
The uniqueness of 2-amino-1-(4-chlorobenzyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. The presence of the chlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C24H26ClN5O |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-amino-1-[(4-chlorophenyl)methyl]-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H26ClN5O/c1-2-3-4-7-14-27-24(31)20-21-23(29-19-9-6-5-8-18(19)28-21)30(22(20)26)15-16-10-12-17(25)13-11-16/h5-6,8-13H,2-4,7,14-15,26H2,1H3,(H,27,31) |
InChI Key |
LPIJSQNAPGKTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B12140310.png)
![N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12140317.png)
![N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12140319.png)
![N-(3,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12140320.png)


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B12140333.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12140341.png)
![Ethyl 2-[2-(4-amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]acetate](/img/structure/B12140347.png)
![9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12140352.png)
![methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B12140365.png)

![2-[2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopropylacetylamino]-2-methyl-N-pheny lpropanamide](/img/structure/B12140395.png)
![methyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12140397.png)
